molecular formula C2H4Br2 B042905 1,2-Dibromoethane-13C2 CAS No. 33458-49-0

1,2-Dibromoethane-13C2

Cat. No. B042905
CAS RN: 33458-49-0
M. Wt: 189.85 g/mol
InChI Key: PAAZPARNPHGIKF-ZDOIIHCHSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-dibromoethane derivatives, including those labeled with carbon-13, typically involves the reaction of ethylene with bromine. Specific synthesis methods can vary depending on the desired isotopic labeling and the purity requirements. The synthesis and physicochemical studies on 1,2‐bisazolylethanes offer insights into the chemical shifts and properties of ethylene carbon atoms when reacted with bromine, indicating the versatility of 1,2-dibromoethane as a precursor for further chemical modifications (Torres et al., 1988).

Molecular Structure Analysis

The molecular structure of 1,2-dibromoethane derivatives has been extensively studied using techniques such as electron diffraction and NMR spectroscopy. These studies reveal the conformational compositions and molecular dimensions, providing a detailed understanding of the molecule's geometry and electronic structure. For instance, the molecular structures and compositions of related dibromotetrafluoroethane molecules have been investigated, showing a mixture of anti and gauche rotamers, which sheds light on the conformational preferences and structural dynamics of halogenated ethanes (Thomassen et al., 1992).

Chemical Reactions and Properties

1,2-Dibromoethane-13C2 participates in a variety of chemical reactions, serving as an alkylating agent, an intermediate in organic synthesis, and a precursor for generating more complex molecules. Its reactivity with nucleophiles, participation in elimination reactions, and role in cross-coupling reactions highlight its chemical versatility. Research on the metabolism of 1,2-dibromo-3-chloropropane, a structurally related compound, provides insights into the potential metabolic pathways and chemical transformations 1,2-dibromoethane-13C2 might undergo, including conjugation reactions and the formation of cyclic episulfonium ions, which are crucial for understanding its chemical behavior in biological systems and the environment (Dohn et al., 1988).

Scientific Research Applications

  • Biological Activity and Carcinogenicity : 1,2-Dibromoethane has been found to bind to proteins, RNA, and DNA in various tissues, which may contribute to its biological activities, including carcinogenic properties (Hill, Shih, Johnston, & Struck, 1978).

  • Biodegradation Mechanisms : Research has shown distinct reductive dehalogenation mechanisms for 1,2-Dibromoethane in certain microbial cultures, aiding in understanding its biodegradation pathways in contaminated sites (Palau et al., 2023).

  • Genotoxicity and Biomarkers : The compound is associated with mutations, DNA damage, and increased micronuclei in cells, with 241 genes identified as potential biomarkers for its genotoxic action (Kim et al., 2006).

  • NMR Spectroscopy Applications : Selective population inversion (SPI) in NMR spectroscopy has been used to assign carbon-13 resonances and determine coupling constants in 1,2-dibromoethane-related compounds (Chalmers, Pachler, & Wessels, 1974).

  • Enhancing Biodegradation in Groundwater : The biodegradation of 1,2-dibromoethane in groundwater can be enhanced by adding ethane or propane gas with inorganic nutrients (Hatzinger, Streger, & Begley, 2015).

  • Gas Heat Capacity and Internal Rotation : Studies on the gas heat capacity of 1,2-dibromoethane have revealed potential barriers to internal rotation, providing insights into its physical properties (Gwinn & Pitzer, 1948).

  • Metabolic Activation in Drug Metabolism : Rat liver microsomes and hepatocytes can activate 1,2-dibromoethane to a free radical intermediate, indicating its role in drug metabolism (Tomasi et al., 1983).

  • Soil Persistence and Micropore Entrapment : 1,2-Dibromoethane persists in agricultural topsoils for years, showing resistance to mobilization and microbial degradation, with slow and temperature-dependent release (Steinberg, Pignatello, & Sawhney, 1987).

Safety And Hazards

1,2-Dibromoethane-13C2 is considered hazardous. It is toxic if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is classified as a carcinogen .

properties

IUPAC Name

1,2-dibromo(1,2-13C2)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAZPARNPHGIKF-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514625
Record name 1,2-Dibromo(~13~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromoethane-13C2

CAS RN

33458-49-0
Record name 1,2-Dibromo(~13~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dibromoethane-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BD Andresen, FT Davis, PP Toskes… - Journal of Labelled …, 1978 - Wiley Online Library
The synthesis of a 2% mixture of taurine‐ 13 C 2 , in nonlabelled taurine is presented. Using 1, 2‐dibromoethane‐ 13 C 2 , labelled taurine was prepared in two steps as a new and …
RE Carhart, JD Roberts - Organic Magnetic Resonance, 1971 - Wiley Online Library
The 1 H and 13 C NMR spectra of 1,2‐dibromoethane‐ 13 C 2 have been analyzed to determine the magnitude (38·9 Hz) and sign (positive) of 1 J(CC) relative to those of 3 J(HH) (…

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